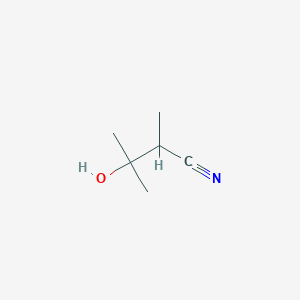
3-Hydroxy-2,3-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is known for its optically active properties and can be produced using specific enzymes like hydroxynitrile lyase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylbutanenitrile can be synthesized through various methods. One common approach involves the use of hydroxynitrile lyase from Manihot esculenta, which catalyzes the formation of the cyanohydrin from the corresponding aldehyde . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of biocatalysts in industrial settings allows for efficient and environmentally friendly production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dimethylbutanenitrile.
Reduction: Formation of 3-amino-2,3-dimethylbutanenitrile.
Substitution: Formation of 3-chloro-2,3-dimethylbutanenitrile.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-dimethylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its role in enzyme-catalyzed reactions and its potential as a biocatalyst.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanenitrile involves its interaction with specific enzymes and molecular targets. For example, the hydroxynitrile lyase enzyme catalyzes the formation of this compound by facilitating the addition of a nitrile group to an aldehyde. This enzymatic process is crucial for the compound’s synthesis and its subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3,3-dimethylbutanenitrile: Similar structure but differs in the position of the hydroxyl group.
3,3-Dimethylbutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Hydroxy-2,3-dimethylbutanenitrile is unique due to its dual functional groups (hydroxyl and nitrile) on the same carbon atom, which allows it to participate in a wide range of chemical reactions. Its optically active nature also makes it valuable in stereoselective synthesis and enzymatic studies .
Propiedades
Número CAS |
51776-02-4 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3-hydroxy-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(4-7)6(2,3)8/h5,8H,1-3H3 |
Clave InChI |
YFNUXIVSKMYDEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


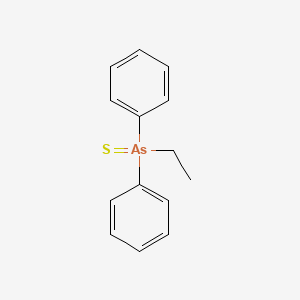
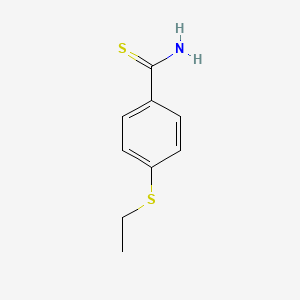

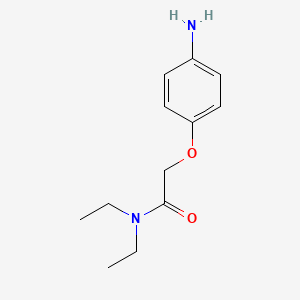
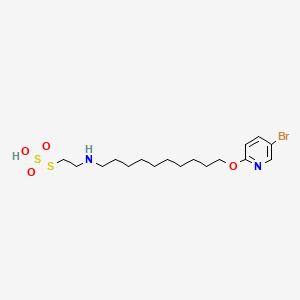
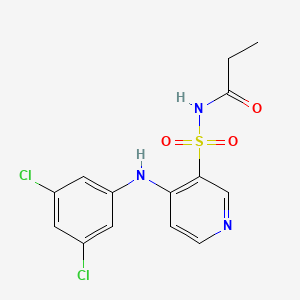
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
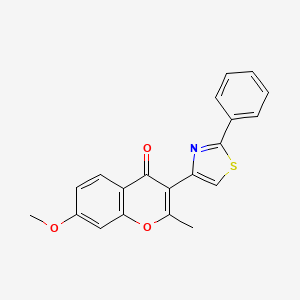

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
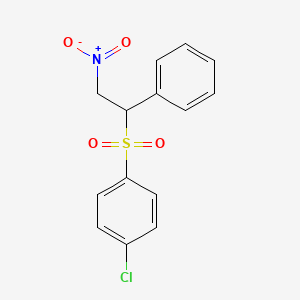
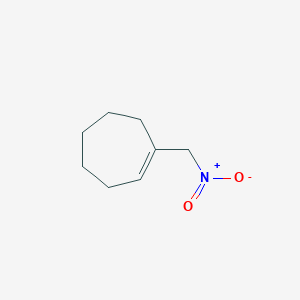
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

